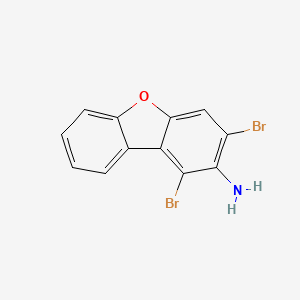
1,3-Dibromo-dibenzofuran-2-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibromo-dibenzofuran-2-ylamine is a chemical compound with the molecular formula C12H7Br2NO and a molecular weight of 340.99808 g/mol . It is a derivative of dibenzofuran, which is a heterocyclic organic compound consisting of fused benzene and furan rings. The presence of bromine atoms and an amine group in its structure makes it a compound of interest in various chemical and pharmaceutical research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dibromo-dibenzofuran-2-ylamine typically involves the bromination of dibenzofuran followed by the introduction of an amine group. One common method is the bromination of dibenzofuran using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The brominated product is then subjected to amination using ammonia or an amine source under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dibromo-dibenzofuran-2-ylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxyl, alkoxy, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding dibenzofuran derivatives with different oxidation states.
Reduction Reactions: The bromine atoms can be reduced to form debrominated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and thiols. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include hydroxylated, alkoxylated, or thiolated dibenzofuran derivatives.
Oxidation Reactions: Products include dibenzofuran derivatives with higher oxidation states.
Reduction Reactions: Products include debrominated dibenzofuran derivatives.
Aplicaciones Científicas De Investigación
1,3-Dibromo-dibenzofuran-2-ylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials, including polymers and advanced composites.
Mecanismo De Acción
The mechanism of action of 1,3-dibromo-dibenzofuran-2-ylamine involves its interaction with specific molecular targets and pathways. The bromine atoms and amine group in its structure allow it to form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
1,3-Dibromo-dibenzofuran-2-ylamine can be compared with other dibenzofuran derivatives, such as:
1,3-Dichloro-dibenzofuran-2-ylamine: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and biological activity.
1,3-Diiodo-dibenzofuran-2-ylamine:
1,3-Difluoro-dibenzofuran-2-ylamine: Fluorine atoms provide unique properties, including increased stability and potential for use in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of bromine atoms and an amine group, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C12H7Br2NO |
|---|---|
Peso molecular |
341.00 g/mol |
Nombre IUPAC |
1,3-dibromodibenzofuran-2-amine |
InChI |
InChI=1S/C12H7Br2NO/c13-7-5-9-10(11(14)12(7)15)6-3-1-2-4-8(6)16-9/h1-5H,15H2 |
Clave InChI |
KLZDXKDRIGDQDA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C(=C(C=C3O2)Br)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















